

SR-16832 Demonstrates Superior Inhibition of Allosteric Activation in PPAR γ

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Compound of Interest

Compound Name: SR 16832

Cat. No.: B15544205

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SR-16832, a novel dual-site covalent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), exhibits significantly improved inhibition of allosteric activation compared to traditional orthosteric antagonists like GW9662 and T0070907. This enhanced efficacy, supported by robust experimental data, establishes SR-16832 as a valuable tool for researchers and a promising scaffold for therapeutic development where precise PPAR γ inhibition is desired.

PPAR γ , a key nuclear receptor, is implicated in a range of metabolic diseases, making it a critical therapeutic target.^[1] While orthosteric antagonists have been instrumental in studying PPAR γ function, their inability to block a newly identified allosteric site has limited their effectiveness. SR-16832 overcomes this limitation by targeting both the orthosteric and allosteric sites, providing a more complete blockade of PPAR γ activity.^{[1][2]}

Comparative Efficacy of PPAR γ Antagonists

Experimental evidence consistently demonstrates the superior ability of SR-16832 to inhibit PPAR γ activation, particularly in the presence of allosteric activators.^{[1][3]} Unlike traditional antagonists, SR-16832 effectively prevents the binding of ligands to the allosteric site, leading to a more comprehensive inhibition of the receptor's function.

Quantitative Data Summary

The following tables summarize the comparative performance of SR-16832 against other common PPAR γ antagonists in key functional assays.

Table 1: Inhibition of Allosteric Activation by Rosiglitazone (TR-FRET Coactivator Recruitment Assay)

Compound	Concentration	TR-FRET Response (Normalized)	Inhibition of Allosteric Activation
Vehicle (DMSO)	-	Baseline	-
Rosiglitazone (300 μ M)	300 μ M	Increased	-
GW9662 + Rosiglitazone	+ 300 μ M	Lower than Rosiglitazone alone, but not blocked	Partial
T0070907 + Rosiglitazone	+ 300 μ M	Lower than Rosiglitazone alone, but not blocked	Partial
SR-16832 + Rosiglitazone	+ 300 μ M	No detectable increase	Complete

Data sourced from Hughes et al. (2017) as presented in supporting documents.

Table 2: Inhibition of Cellular Allosteric Activation by Rosiglitazone (Gal4-PPAR γ LBD Transactivation Assay)

Treatment	Rosiglitazone Concentration	Normalized Luciferase Activity	Inhibition of Allosteric Activation
Vehicle (DMSO)	Varied	Baseline	-
GW9662	Varied	Activation observed	Incomplete
T0070907	Varied	Activation observed	Incomplete
SR-16832	Varied	Relatively no activation observed	Complete

Data sourced from Hughes et al. (2017) as presented in supporting documents.

Experimental Protocols

The enhanced inhibitory profile of SR-16832 has been validated through rigorous biochemical and cell-based assays.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the recruitment of a coactivator peptide to the PPAR γ ligand-binding domain (LBD).

Principle: The assay measures the fluorescence resonance energy transfer between a donor fluorophore on an antibody bound to the GST-tagged PPAR γ LBD and an acceptor fluorophore on the coactivator peptide. Ligand-induced conformational changes that promote coactivator binding bring the fluorophores into proximity, resulting in a FRET signal. Antagonists that block this interaction will reduce the FRET signal.

Procedure:

- The GST-tagged PPAR γ LBD is incubated with a terbium-labeled anti-GST antibody (donor).
- A fluorescein-labeled coactivator peptide (e.g., TRAP220) is added (acceptor).
- The test compounds (SR-16832, GW9662, or T0070907) are added, followed by an allosteric activator (e.g., rosiglitazone).
- After incubation, the TR-FRET signal is measured. The ratio of the acceptor to donor emission is calculated to determine the extent of coactivator recruitment.

Cell-Based Transactivation Assay

This assay measures the transcriptional activity of PPAR γ in a cellular environment.

Principle: A fusion protein of the Gal4 DNA-binding domain and the PPAR γ LBD is co-expressed with a luciferase reporter gene under the control of a Gal4 upstream activation

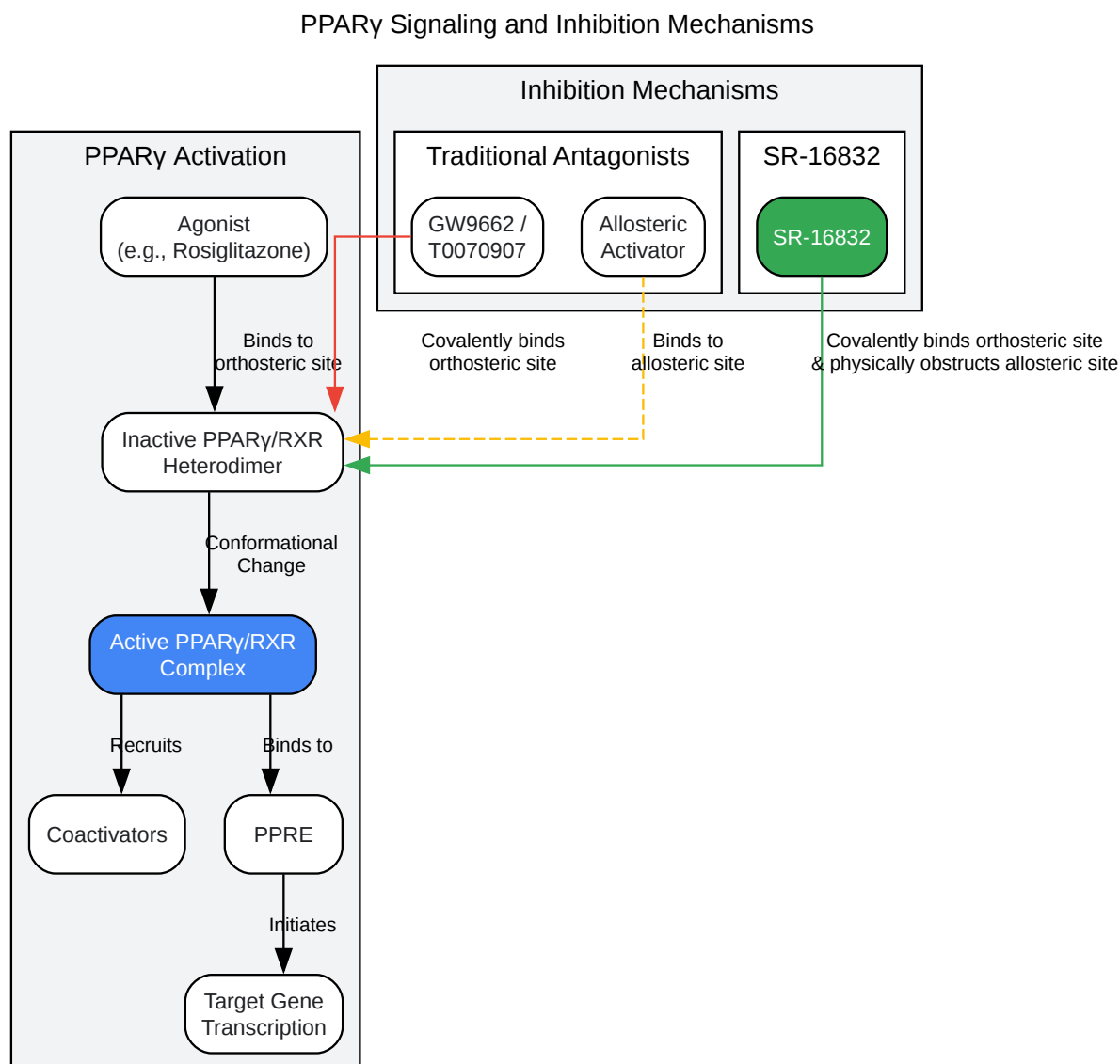
sequence (UAS). Activation of the PPAR γ LBD by a ligand leads to the expression of luciferase, which can be quantified.

Procedure:

- HEK293T cells are co-transfected with the Gal4-PPAR γ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid.
- Cells are treated with the covalent antagonists (SR-16832, GW9662, or T0070907) or a vehicle control.
- The allosteric activator (e.g., rosiglitazone) is then added at various concentrations.
- After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
- The data is normalized to a control and plotted to determine the effect of the antagonists on transcriptional activation.

Signaling Pathway and Mechanism of Action

The unique dual-site inhibitory mechanism of SR-16832 provides a more complete shutdown of PPAR γ signaling compared to traditional antagonists.

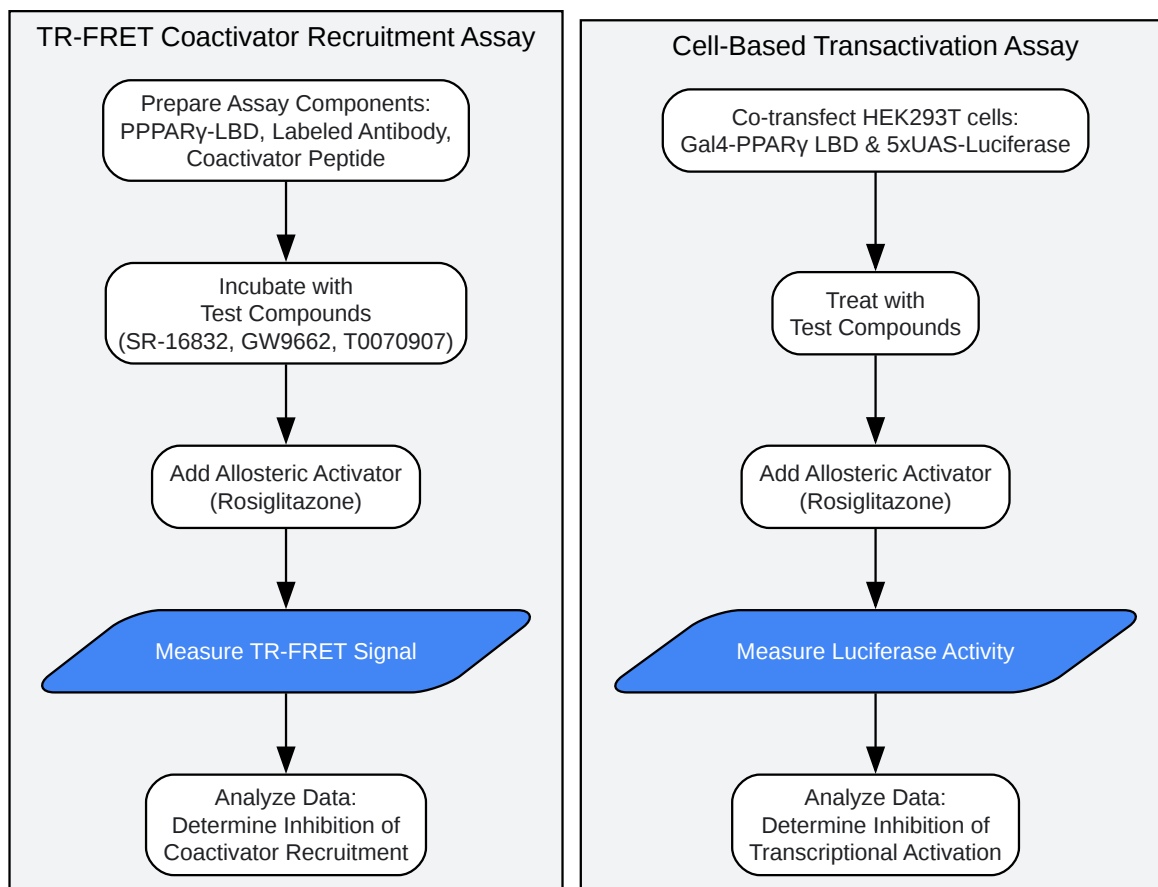


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Caption: PPAR γ signaling pathway and comparative inhibition mechanisms.

The diagram above illustrates the standard activation of PPAR γ by an agonist, leading to gene transcription. It also depicts how traditional antagonists like GW9662 and T0070907 only block the orthosteric site, leaving the allosteric site accessible. In contrast, SR-16832's dual-site action effectively blocks both pathways of activation.

Experimental Validation Workflows



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Caption: Workflows for key experimental validation assays.

The workflows for the TR-FRET and cell-based transactivation assays are outlined above, providing a clear overview of the steps involved in demonstrating the superior inhibitory activity of SR-16832.

In conclusion, the available evidence strongly supports the classification of SR-16832 as a superior inhibitor of allosteric activation in PPAR γ . Its unique dual-site mechanism of action, validated by robust experimental data, makes it an indispensable tool for researchers in the field and a promising candidate for further drug development.

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